3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(propan-2-yl)propanamide
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Overview
Description
3-[2-BENZYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ISOPROPYLPROPANAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core This compound is notable for its difluoromethyl group, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 3-[2-BENZYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ISOPROPYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as ClCF2H or other novel difluorocarbene reagents.
Benzylation and isopropylation: These steps can be carried out using standard alkylation reactions with benzyl halides and isopropyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
3-[2-BENZYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ISOPROPYLPROPANAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
3-[2-BENZYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ISOPROPYLPROPANAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-BENZYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ISOPROPYLPROPANAMIDE involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar compounds to 3-[2-BENZYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ISOPROPYLPROPANAMIDE include:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Difluoromethylated compounds: Compounds with difluoromethyl groups exhibit similar reactivity and biological activity due to the presence of the CF2H moiety.
Benzylated and isopropylated derivatives: These compounds have similar alkyl groups, which influence their solubility, stability, and reactivity.
The uniqueness of 3-[2-BENZYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-ISOPROPYLPROPANAMIDE lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22F2N4O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C20H22F2N4O2/c1-13(2)23-17(27)8-9-26-18(28)10-15(19(21)22)16-12-25(24-20(16)26)11-14-6-4-3-5-7-14/h3-7,10,12-13,19H,8-9,11H2,1-2H3,(H,23,27) |
InChI Key |
XBXBGQCULRQGET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C=C(C2=CN(N=C21)CC3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
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